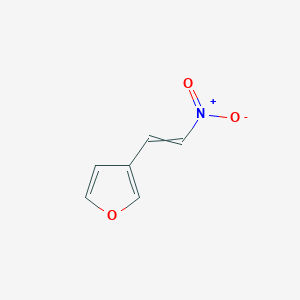

Furan, 3-(2-nitroethenyl)-

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5NO3 |

|---|---|

Molecular Weight |

139.11 g/mol |

IUPAC Name |

3-(2-nitroethenyl)furan |

InChI |

InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H |

InChI Key |

YMCXKFWNFUMXOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Nitroethenylfuran Derivatives

Established Synthetic Routes to Nitroethenylfurans

The construction of the nitroethenylfuran scaffold can be achieved through several established synthetic methodologies. These routes offer different advantages in terms of starting material availability, reaction conditions, and substrate scope.

Knoevenagel Condensation Approaches for Substituted Nitroethenylfurans

The Knoevenagel condensation is a widely employed method for the synthesis of nitroethenylfurans. wikipedia.orgchemeurope.comlscollege.ac.in This reaction involves the base-catalyzed condensation of a furan (B31954) aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as nitromethane (B149229). wikipedia.orgchemeurope.comlscollege.ac.in The reaction proceeds through a nucleophilic addition followed by a dehydration step, resulting in the formation of a carbon-carbon double bond. wikipedia.orgchemeurope.com

For the synthesis of "Furan, 3-(2-nitroethenyl)-", the starting material is typically furan-3-carboxaldehyde, which is condensed with nitromethane. The choice of base is crucial and often involves weakly basic amines like piperidine (B6355638) or isobutylamine (B53898) to avoid self-condensation of the aldehyde. wikipedia.orgiucr.org The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or acetic acid. scielo.org.mx

A general procedure for the synthesis of (E)-1-(2-nitroethenyl) derivatives involves treating the corresponding aldehyde with nitromethane and ammonium (B1175870) acetate (B1210297) in glacial acetic acid, followed by refluxing the mixture. scielo.org.mx For instance, the synthesis of (E)-2-(2-nitroethenyl)furan has been achieved through the condensation of furfural (B47365) and nitromethane using isobutylamine as a catalyst. iucr.org

Table 1: Examples of Knoevenagel Condensation for Nitroethenyl Synthesis

| Aldehyde | Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Nitromethane | Ammonium acetate | [(E)-1-(2-nitroethenyl)]benzene | 92 | scielo.org.mx |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone derivative | - | wikipedia.org |

| Furfural | Nitromethane | Isobutylamine | (E)-2-(2-nitroethenyl)furan | >98 (purity) | iucr.org |

Nitration Reactions of Furan Ring Systems

Direct nitration of the furan ring system can also be a viable route to introduce a nitro group, which can then be further elaborated to the nitroethenyl moiety. However, furan and its simple derivatives are sensitive to strong acids and oxidizing conditions typically used for nitration. pharmaguideline.com Therefore, milder nitrating agents are required. A common reagent for the nitration of furan is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride (B1165640), at low temperatures. pharmaguideline.comijabbr.com

The position of nitration is influenced by the substituents already present on the furan ring. Electron-donating groups generally direct the incoming nitro group to the 2- and 5-positions. For the synthesis of "Furan, 3-(2-nitroethenyl)-", a pre-existing group at the 3-position would be necessary to direct the nitration to the desired location, or a subsequent functional group interconversion would be required. A patented process describes the nitration of furan derivatives to produce 5-nitrofurans by adding the furan derivative to a mixture of acetic anhydride and concentrated nitric acid at controlled temperatures. google.com

Studies on the nitration of furan-carboxylic acid have shown that the reaction can be complex, sometimes requiring initial sulfonation followed by nitration with fuming nitric acid. oup.com

Condensation Reactions Involving Halonitromethanes

The condensation of furan aldehydes with halonitromethanes presents an alternative to the use of nitromethane in Knoevenagel-type reactions. While specific examples for the synthesis of "Furan, 3-(2-nitroethenyl)-" using this method are not prevalent in the provided search results, the general reactivity of halonitromethanes in condensation reactions is known. These reagents can participate in reactions analogous to the Henry reaction. The presence of a halogen atom can influence the reactivity and in some cases may be retained in the final product or eliminated during the reaction. For instance, the reaction of β-bromo-β-nitroacrylates with 2-(2-nitroethenyl)furan can lead to diene synthesis and alkylation of the furan ring. researchgate.net

Multi-Step Synthesis Strategies for Complex Nitroethenylfuran Structures

The construction of more complex molecules containing the nitroethenylfuran core often necessitates multi-step synthetic sequences. udel.edusavemyexams.comlibretexts.org These strategies allow for the introduction of various functional groups and the building of intricate molecular frameworks. A multi-step synthesis begins with a readily available starting material and proceeds through a series of reactions to arrive at the final target molecule. udel.edutruman.edu

An example of a multi-step approach could involve the initial synthesis of a substituted furan ring, followed by the introduction of an aldehyde group at the 3-position. This aldehyde can then be converted to the nitroethenyl group via a Knoevenagel condensation as described previously. Alternatively, functional groups on the furan ring can be modified after the formation of the nitroethenyl moiety. The choice of the synthetic route depends on the desired final structure and the compatibility of the functional groups with the reaction conditions at each step. youtube.com

Functionalization and Derivatization Strategies for Nitroethenylfuran Cores

Once the nitroethenylfuran core is synthesized, further functionalization and derivatization can be carried out to modify its properties and create a library of related compounds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The Suzuki-Miyaura cross-coupling reaction, in particular, is widely used for the functionalization of heterocyclic compounds, including furans. boisestate.edumorressier.comthieme-connect.com This reaction typically involves the coupling of a halo-substituted furan with a boronic acid or its ester in the presence of a palladium catalyst and a base. boisestate.edumorressier.com

For the derivatization of a "Furan, 3-(2-nitroethenyl)-" scaffold, a halogen atom would need to be present on the furan ring. For example, a bromo-substituted nitroethenylfuran could be coupled with various aryl or vinyl boronic acids to introduce new substituents. The Suzuki reaction is known for its high functional group tolerance, making it suitable for use on complex molecules. boisestate.edumorressier.com Optimized conditions for Suzuki-Miyaura coupling on dibrominated furans have been reported using palladium acetate as the catalyst, sodium carbonate as the base, and a mixture of water and dimethylformamide (DMF) as the solvent. morressier.com

Selective Bromination of Furan Derivatives

The selective introduction of bromine atoms onto the furan ring and its side chains is a critical step in the synthesis of complex furan derivatives. This process creates versatile intermediates that can be further functionalized. A key example is the synthesis of furan-containing gem-bromonitroethenes.

One such derivative, 5-nitro-2-(2-bromo-2-nitro-ethenyl)furan, was synthesized for the first time through the bromination of 5-nitro-2-(2-nitroethenyl)furan. researchgate.net This reaction was followed by dehydrohalogenation of the resulting dibromide intermediate. researchgate.net This method highlights a direct pathway to introduce a bromo-nitroethenyl group onto a pre-functionalized furan ring.

Another significant brominated intermediate is 2-(2-bromo-2-nitroethenyl)-5-bromofuran, which is readily accessible from furfural. thieme-connect.comthieme-connect.comresearchgate.net The synthesis involves the nitration and subsequent bromination of the furfural derivative. researchgate.net This di-brominated compound serves as a valuable building block where the two bromine atoms exhibit different reactivities, allowing for stepwise and regioselective functionalization. thieme-connect.comthieme-connect.comresearchgate.net The bromine on the furan ring is more susceptible to certain coupling reactions than the bromine on the vinyl group, a feature that is exploited for structural elaboration. thieme-connect.comthieme-connect.com

The synthesis of 4-[5-(2-bromo-2-nitroethenyl)furan-2-yl]phenol (B12613293) also relies on nitrovinyl bromination as a key step in its multi-step preparation. vulcanchem.com Challenges in such syntheses include achieving regioselectivity, as competing reactions can occur at other positions on the furan ring. vulcanchem.com

Introduction of Various Substituents for Structural Elaboration

The brominated furan derivatives are pivotal for introducing a wide array of substituents, primarily through metal-catalyzed cross-coupling reactions. The palladium-catalyzed Suzuki reaction is a prominently used method for this purpose. thieme-connect.comthieme-connect.comresearchgate.net

Research has demonstrated that the Suzuki reaction of 2-(2-bromo-2-nitroethenyl)-5-bromofuran with various arylboronic acids results in a regioselective attack at the C5 position of the furan ring. thieme-connect.comthieme-connect.comresearchgate.net This allows for the selective introduction of an aryl group onto the furan moiety, leaving the bromo-nitroethenyl group intact for potential subsequent reactions. thieme-connect.comthieme-connect.com The reaction proceeds cleanly under mild conditions and tolerates arylboronic acids with both electron-donating and electron-withdrawing substituents. researchgate.net A second Suzuki reaction can then be performed to functionalize the alkenyl moiety. thieme-connect.com

The general procedure for the synthesis of 2-(2-bromo-2-nitroethenyl)-5-arylfurans involves reacting 2-(2-bromo-2-nitroethenyl)-5-bromofuran with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. thieme-connect.com

Table 1: Suzuki Coupling of 2-(2-bromo-2-nitroethenyl)-5-bromofuran with Various Arylboronic Acids researchgate.net

| Entry | Aryl Group | Solvent | Temperature (°C) | Yield (%) |

| a | Phenyl | Toluene | 90 | 90 |

| b | 4-Hydroxyphenyl | 1,4-Dioxane | 90 | 83 |

| c | 4-Methoxyphenyl | 1,4-Dioxane | 90 | 69 |

| d | 3,5-Dimethylphenyl | Toluene | 90 | 93 |

| e | 4-Ethoxyphenyl | 1,4-Dioxane | 90 | 67 |

| f | 1-Naphthyl | Toluene | 90 | 75 |

| g | 3,4,5-Trimethoxyphenyl | 1,4-Dioxane | 90 | 77 |

| h | 2-Thienyl | 1,4-Dioxane | 90 | 87 |

Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling reactions are also employed for the functionalization of brominated furans. scholaris.carsc.org For instance, the Negishi reaction, which couples an organozinc compound with an organohalide, has been used to introduce alkyl groups onto a brominated benzofuran (B130515) core, highlighting the versatility of these intermediates. mdpi.com These methodologies allow for the creation of diverse libraries of substituted furan derivatives for various scientific applications.

Advanced Structural Characterization and Analysis of Nitroethenylfurans

Spectroscopic and Crystallographic Studies of Nitroethenylfuran Systems

The structural elucidation of nitroethenylfurans is fundamental to understanding their chemical properties and potential applications. Through techniques like X-ray diffraction, researchers have been able to determine the precise three-dimensional arrangement of atoms, providing insights into conformation, isomerism, and intermolecular interactions.

X-ray diffraction studies have been crucial in defining the solid-state structure of Furan (B31954), 2-(2-nitroethenyl)-. Initial structural reports identified a monoclinic polymorph. nih.goviucr.org The analysis revealed a crystal system belonging to the P2₁/n space group. iucr.org This compound, with the chemical formula C₆H₅NO₃, was synthesized through the condensation of furfural (B47365) and nitromethane (B149229). nih.goviucr.orgnih.gov

A subsequent study identified a second, triclinic polymorph of (E)-2-(2-nitroethenyl)furan, which uniquely features six independent molecules in the asymmetric unit. iucr.org The existence of multiple polymorphic forms highlights the compound's ability to crystallize in different structural arrangements. iucr.orgwikipedia.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅NO₃ |

| Molecular Weight | 139.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.0374 (18) |

| b (Å) | 5.2012 (10) |

| c (Å) | 13.027 (3) |

| β (°) | 97.58 (3) |

| Volume (ų) | 607.0 (2) |

| Z | 4 |

| Temperature (K) | 100 |

The geometric parameters derived from crystallographic data provide a detailed picture of the molecule's preferred conformation in the solid state.

In the monoclinic form, the furan ring and the nitroalkenyl group are nearly coplanar. nih.goviucr.org The angle between the mean planes of these two moieties is reported to be a mere 1.3 (2)°. nih.goviucr.org This planarity suggests an extension of the ring's aromaticity into the alkenyl group. nih.gov For the triclinic polymorph, the six independent molecules show a slight variation in this planarity. iucr.org

Due to the restricted rotation around the carbon-carbon double bond, nitroethenylfurans can exist as E (entgegen) or Z (zusammen) isomers. studymind.co.ukrsc.org Crystallographic studies have shown that Furan, 2-(2-nitroethenyl)- crystallizes exclusively as the E isomer, also referred to as the trans configuration. nih.goviucr.orgnih.goviucr.org This isomeric preference is also observed in related analogs, such as (E)-2-(2-Nitro-prop-1-en-yl)furan, which was also found to crystallize solely as the E isomer. nih.gov

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org Furan, 2-(2-nitroethenyl)- is a clear example of this phenomenon. The initially characterized structure was monoclinic, determined at a temperature of 100 K. nih.goviucr.org Later research identified a triclinic polymorph at 298 K, which has 12 molecules in the unit cell (Z=12), corresponding to six crystallographically independent molecules. iucr.org Both polymorphs consist of the E isomer, but they differ in their crystal packing and unit cell parameters. iucr.org

| Parameter | Monoclinic Polymorph nih.goviucr.org | Triclinic Polymorph iucr.org |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| a (Å) | 9.0374 (18) | 9.8407 (14) |

| b (Å) | 5.2012 (10) | 13.4270 (19) |

| c (Å) | 13.027 (3) | 15.300 (2) |

| α (°) | 90 | 91.105 (1) |

| β (°) | 97.58 (3) | 108.603 (2) |

| γ (°) | 90 | 91.172 (1) |

| Volume (ų) | 607.0 (2) | 1914.8 (5) |

| Z | 4 | 12 |

| Temperature (K) | 100 | 298 |

Conformational Analysis and Geometrical Parameters of the Furan and Nitroalkenyl Moieties

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structural elucidation of "Furan, 3-(2-nitroethenyl)-" and its isomers relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the nature of the functional groups present. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For crystalline solids, X-ray crystallography offers unambiguous determination of the three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For "Furan, 3-(2-nitroethenyl)-", both ¹H and ¹³C NMR spectroscopy provide critical data for confirming the substitution pattern and the stereochemistry of the nitroethenyl group.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. In "Furan, 3-(2-nitroethenyl)-", the furan ring protons and the vinylic protons of the nitroethenyl group exhibit characteristic chemical shifts and coupling constants. The protons on the furan ring (at positions 2, 4, and 5) would typically appear in the aromatic region. The vinylic protons are significantly influenced by the electron-withdrawing nitro group, causing them to resonate at a downfield chemical shift. The magnitude of the coupling constant (J) between the two vinylic protons is diagnostic of the alkene geometry; a large coupling constant (typically >12 Hz) is indicative of an E (trans) configuration, which is generally the more stable isomer.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The furan ring carbons and the carbons of the nitroethenyl substituent will have distinct chemical shifts. The carbon atom attached to the nitro group (C-β) is expected to be significantly deshielded. Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, further confirming the structure.

Illustrative ¹H and ¹³C NMR Data for (E)-Furan, 3-(2-nitroethenyl)-

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Furan H-2 | δ 7.6-7.8 ppm (s) | - |

| Furan H-4 | δ 6.6-6.8 ppm (s) | - |

| Furan H-5 | δ 7.4-7.6 ppm (s) | - |

| Vinylic H-α | δ 7.3-7.5 ppm (d, J ≈ 13-14 Hz) | δ 125-130 ppm |

| Vinylic H-β | δ 7.9-8.1 ppm (d, J ≈ 13-14 Hz) | δ 138-142 ppm |

| Furan C-2 | - | δ 140-145 ppm |

| Furan C-3 | - | δ 120-125 ppm |

| Furan C-4 | - | δ 110-115 ppm |

| Furan C-5 | - | δ 145-150 ppm |

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as s (singlet) and d (doublet). Coupling constants (J) are given in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. sevenstarpharm.comnih.gov For "Furan, 3-(2-nitroethenyl)-", the IR spectrum would show characteristic absorption bands for the nitro group, the carbon-carbon double bond, and the furan ring.

Nitro Group (NO₂): The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1550 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The conjugation with the furan ring and the double bond can influence the exact position of these bands.

C=C Double Bond: The stretching vibration of the conjugated carbon-carbon double bond of the ethenyl linker is expected to appear in the region of 1620-1650 cm⁻¹.

Furan Ring: The furan ring itself will show characteristic C-H and C-O stretching vibrations.

Key IR Absorption Bands for (E)-Furan, 3-(2-nitroethenyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) ** |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (NO₂) ** | Symmetric Stretch | 1300 - 1370 |

| Alkene (C=C) | Stretch | 1620 - 1650 |

| Furan (C-O-C) | Stretch | 1000 - 1100 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. imreblank.ch It provides information about the molecular weight of the compound and can offer structural clues based on the fragmentation pattern. For "Furan, 3-(2-nitroethenyl)-", the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) or other small neutral molecules, leading to the formation of stable fragment ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

X-ray Crystallography

For compounds that can be obtained as single crystals of sufficient quality, X-ray crystallography provides the most definitive structural information. wikipedia.orgnih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. wikipedia.orgnih.gov The structure of a related compound, (E)-2-(2-nitroethenyl)furan, has been characterized as a crystalline solid with a melting point of 74.5°C, featuring a coplanar nitroalkenyl-furan system. A similar analysis of "Furan, 3-(2-nitroethenyl)-" would unambiguously confirm the connectivity and the E or Z configuration of the double bond.

Reactivity and Mechanistic Investigations of Nitroethenylfuran Compounds

Cycloaddition Reactions Involving Nitroethenylfurans

Cycloaddition reactions are a cornerstone of synthetic chemistry for constructing cyclic systems. In the case of Furan (B31954), 3-(2-nitroethenyl)-, the nitroethenyl group primarily governs its participation in these transformations, acting as a potent dienophile and dipolarophile.

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. While the furan ring in Furan, 3-(2-nitroethenyl)- represents a diene system, its reactivity in this capacity is significantly diminished. The presence of the strongly electron-withdrawing nitroethenyl group at the 3-position deactivates the furan ring towards reaction with dienophiles. In contrast to furan itself, which undergoes Diels-Alder reactions, substituted furans with electron-withdrawing groups show decreased reactivity. Consequently, Furan, 3-(2-nitroethenyl)- is not an effective diene component in typical Diels-Alder reactions.

Conversely, the vinyl group of the nitroethenyl moiety makes the compound a potent dienophile. However, the provided outline focuses on its reactions with dienophiles, implying the furan ring acts as the diene, a pathway that is electronically disfavored.

The nitroethenyl group of Furan, 3-(2-nitroethenyl)- serves as an excellent dipolarophile in 1,3-dipolar cycloadditions, which are [3+2] cycloaddition processes. nih.gov This reaction involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. nih.govwikipedia.org The electron-deficient nature of the alkene in the nitroethenyl moiety makes it highly reactive towards electron-rich 1,3-dipoles.

Common 1,3-dipoles that readily react with nitroalkenes include:

Nitrones: Reacting Furan, 3-(2-nitroethenyl)- with a nitrone would yield an isoxazolidine ring. This nitrone-olefin cycloaddition is a powerful method for creating up to three new stereocenters in a single step. ursinus.edu

Nitrile Oxides: The reaction with a nitrile oxide would produce an isoxazoline (B3343090) ring. nih.gov

Azides: Organic azides can react with the nitroethenyl group. This reaction can be complex; while a primary cycloadduct may form, subsequent elimination of the nitro group can occur to yield a 1,2,3-triazole. For instance, organic azides react with nitroalkenes in the presence of certain catalysts, followed by elimination, to form 1,5-disubstituted 1,2,3-triazoles. nih.gov

These cycloadditions are valuable synthetic tools as they are often highly stereospecific and proceed with "full atomic economy". nih.gov

Table 1: Representative [3+2] Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Product Class |

|---|---|---|

| Nitrone | Furan, 3-(2-nitroethenyl)- | Substituted Isoxazolidine |

| Nitrile Oxide | Furan, 3-(2-nitroethenyl)- | Substituted Isoxazoline |

The outcomes of [3+2] cycloaddition reactions involving Furan, 3-(2-nitroethenyl)- are governed by principles of regioselectivity and stereoselectivity, largely dictated by frontier molecular orbital (FMO) interactions.

Regioselectivity: For the 1,3-dipolar cycloaddition between a nitrone and an electron-poor alkene like Furan, 3-(2-nitroethenyl)-, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. nih.gov In this scenario, the largest orbital coefficient in the nitrone's HOMO is on the oxygen atom, while the largest coefficient in the nitroalkene's LUMO is on the β-carbon (the carbon not attached to the nitro group). This orbital alignment favors the formation of a 4-nitroisoxazolidine derivative, where the furan-substituted carbon of the original alkene is at the 5-position of the newly formed ring. nih.govmassey.ac.nz This predicted outcome is consistent with studies on analogous reactions involving conjugated nitroalkenes. massey.ac.nz

Stereoselectivity: The 1,3-dipolar cycloaddition is a concerted, pericyclic process that is typically stereospecific with respect to the dipolarophile. nih.gov If Furan, 3-(2-nitroethenyl)- is used as the (E)-isomer, the stereochemistry of the substituents on the double bond will be retained in the resulting isoxazolidine ring. This means the furan group and the nitro group will be trans to each other in the product. While the reaction is stereospecific, the diastereoselectivity can be low in some cases, potentially yielding a mixture of diastereomers depending on the specific nitrone used. nih.gov

Table 2: Predicted Selectivity in the Nitrone Cycloaddition with (E)-Furan, 3-(2-nitroethenyl)-

| Selectivity Type | Predicted Outcome | Rationale |

|---|---|---|

| Regioselectivity | 4-Nitro-5-(furan-3-yl)isoxazolidine | FMO control (HOMOnitrone-LUMOalkene interaction) nih.govmassey.ac.nz |

| Stereospecificity | trans relationship between the furan and nitro groups | Concerted [3+2] cycloaddition mechanism nih.gov |

Nucleophilic Addition Reactions of Nitroethenylfurans

The strong electron-withdrawing capacity of the nitro group makes the carbon-carbon double bond of Furan, 3-(2-nitroethenyl)- highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The conjugate 1,4-addition of a nucleophile to an α,β-unsaturated compound is known as the Michael addition. Furan, 3-(2-nitroethenyl)- is an excellent Michael acceptor due to the powerful electron-withdrawing nature of the nitro group. massey.ac.nz This reaction is a versatile method for forming new carbon-carbon and carbon-heteroatom bonds.

A wide variety of carbon and heteroatom nucleophiles can participate in this reaction, including:

Carbon Nucleophiles: Enolates derived from aldehydes, ketones, malonates, and other 1,3-dicarbonyl compounds readily add to nitroalkenes. acs.orgencyclopedia.pub Organocatalytic methods have been developed to achieve high enantioselectivity in these additions. encyclopedia.pubnih.gov

Heteroatom Nucleophiles: Thiolates and alkoxides are also effective nucleophiles for conjugate addition to nitroalkenes. researchgate.net

The initial product of the Michael addition is a nitronate, which is then typically protonated during workup to yield the final γ-nitro compound. The selectivity of these reactions, particularly in creating new stereocenters, can often be controlled through the use of chiral catalysts. encyclopedia.pubnih.gov

Table 3: Examples of Michael Donors for Reaction with Furan, 3-(2-nitroethenyl)-

| Nucleophile Class | Specific Example | Product Type |

|---|---|---|

| Carbonyl Compound (enolate) | Diethyl malonate | γ-Nitro dicarboxylate |

| Aldehyde (enamine catalysis) | Propanal | γ-Nitro aldehyde encyclopedia.pub |

| Cyclic Enone | Cyclohexenone | Vinylogous Michael adduct nih.gov |

Furan, 3-(2-nitroethenyl)- readily reacts with various nitrogen-based nucleophiles via a Michael-type addition pathway. massey.ac.nz

Amines: Primary and secondary amines add to the double bond to form β-amino-nitro compounds. The reaction of nitroalkanes with imines, known as the nitro-Mannich or aza-Henry reaction, is a fundamental route to β-nitroamines. wikipedia.org The reaction of pre-formed nitroalkenes with amines is a direct and efficient method for synthesizing these structures.

Hydrazines: Hydrazine and its derivatives can act as nitrogen nucleophiles. The initial addition product can undergo further reactions. For instance, hydrazine is known to reduce nitro groups in the presence of catalysts like Pd/C, which could lead to subsequent transformations of the initial adduct. nih.govorganic-chemistry.org

Azides: Sodium azide (B81097) can act as a nucleophile in a Michael addition to nitroalkenes. researchgate.net The reaction of organic azides with nitroalkenes can also proceed via a [3+2] cycloaddition followed by elimination of nitrous acid to form stable 1,2,3-triazole rings, providing an alternative pathway to the direct Michael addition. nih.gov

Table 4: Reactivity with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Initial Product Type | Potential Subsequent Reactions |

|---|---|---|---|

| Primary/Secondary Amine | Piperidine (B6355638) | β-Nitro-amine | - |

| Hydrazine | Hydrazine hydrate | β-Nitro-hydrazine | Reduction of nitro group nih.gov |

Electrophilic Substitution Reactions on the Furan Ring

The furan ring is a π-rich heterocyclic system, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic substitution on the furan ring typically occurs preferentially at the C2 and C5 positions, as the cationic intermediate formed by attack at these positions is better stabilized by resonance, involving three resonance structures. chemicalbook.comquora.comreddit.com In contrast, attack at the C3 or C4 position results in a less stable intermediate with only two resonance structures. chemicalbook.comquora.com

In the case of "Furan, 3-(2-nitroethenyl)-", the substituent is located at the C3 position. The nitroethenyl group is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic attack. uobaghdad.edu.iqquora.com This deactivation means that harsher reaction conditions may be required for electrophilic substitution compared to unsubstituted furan.

Computational studies on substituted furans have shown a general reactivity trend where electron-donating groups increase the reaction rate while electron-withdrawing groups, such as nitro and cyano groups, decrease it. nih.gov For 3-substituted furans, the presence of an electron-withdrawing group is expected to direct incoming electrophiles primarily to the C5 position, and to a lesser extent, the C2 position, avoiding the positions adjacent to the deactivating group.

A summary of the directing effects of substituents on the furan ring is presented below:

| Substituent Type at C3 | Position of Electrophilic Attack | Reactivity Compared to Furan |

| Electron-donating | C2 and C5 | More reactive |

| Electron-withdrawing | C5 | Less reactive |

Reduction and Oxidation Transformations of the Nitro Group and Alkenyl Moiety

The nitroethenyl moiety in "Furan, 3-(2-nitroethenyl)-" is susceptible to a variety of reduction and oxidation reactions. These transformations can selectively target the nitro group, the alkenyl double bond, or the furan ring itself.

Reduction Reactions:

The reduction of conjugated nitroalkenes is a well-established method for the synthesis of various functional groups. mdma.chsci-hub.se

Reduction to Nitroalkanes : The carbon-carbon double bond of the nitroethenyl group can be selectively reduced to yield the corresponding nitroalkane. This can be achieved using various reducing agents, such as sodium borohydride in a mixed solvent system of methanol and tetrahydrofuran, or aqueous tri-n-butyltin hydride. mdma.chtandfonline.comsemanticscholar.org

Reduction to Amines, Oximes, and Hydroxylamines : The nitro group itself can be reduced to several other nitrogen-containing functionalities. Depending on the reagents and reaction conditions, nitroalkenes can be converted to primary amines, oximes, or N-substituted hydroxylamines. mdma.chsci-hub.se For example, tin(II) chloride has been used to convert conjugated nitroalkenes into α-alkoxy oximes in alcoholic media. mdma.ch

The table below summarizes common reduction transformations of the nitroethenyl group.

| Reagent/Condition | Product Functional Group |

| Sodium borohydride | Nitroalkane |

| Tri-n-butyltin hydride | Nitroalkane |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Amine |

| Tin(II) chloride in alcohol | α-Alkoxy oxime |

| Borane complexes | N-substituted hydroxylamine |

Oxidation Reactions:

Oxidation of "Furan, 3-(2-nitroethenyl)-" can lead to complex transformations, often involving the furan ring.

Furan Ring Opening : The furan ring is susceptible to oxidative ring-opening, which can be initiated by various oxidants. rsc.orggoogle.com This can lead to the formation of dicarbonyl compounds. For instance, treatment of furan derivatives with reagents like N-bromosuccinimide (NBS) can lead to oxidative dearomatization and subsequent ring-opening. researchgate.net

Epoxidation : While less common for the furan ring itself due to its aromaticity, the alkenyl double bond could potentially undergo epoxidation, although the electron-withdrawing nature of the nitro group makes this challenging.

Ring Transformations and Rearrangement Pathways

The furan ring in nitroethenylfuran compounds can undergo several transformations and rearrangements, leading to the formation of different cyclic and acyclic structures.

Diels-Alder Reactions : Furan can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. rsc.org The presence of the electron-withdrawing nitroethenyl group at the 3-position can influence the reactivity and selectivity of these reactions. Computational studies have shown that substituents on the furan ring significantly affect the activation energies and thermodynamics of Diels-Alder reactions. nih.govrsc.org Electron-withdrawing groups generally decrease the reactivity of the furan diene. nih.gov These reactions can be intramolecular, leading to complex fused-ring systems. researchgate.netresearchgate.net

Ring-Opening and Recyclization : Substituted furans can undergo ring-opening followed by recyclization to form new heterocyclic or carbocyclic structures. rsc.orgkyoto-u.ac.jp For example, acid-catalyzed transformations of certain furyl derivatives can lead to the formation of functionalized cyclopentenones through the Piancatelli rearrangement, although 5-nitro-substituted furans have been reported to be unreactive under these conditions. nih.gov Oxidative dearomatization of the furan ring can also lead to intermediates that cyclize to form different furan derivatives. researchgate.net

Photochemical Rearrangements : Some nitro-substituted furans are known to undergo photochemical rearrangement. For example, 2-nitrofuran has been shown to convert to 3-hydroxyiminofuran-2(3H)-one upon irradiation, a process similar to the photorearrangement of some conjugated nitroalkenes. rsc.org

Mechanistic Studies of Nitroethenylfuran Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions involving furan and nitroalkene compounds. rsc.orgmdpi.comsemanticscholar.orgacs.org These studies provide detailed insights into reaction pathways, the geometries of transition states, and the stability of intermediates.

For instance, DFT calculations have been used to study:

Diels-Alder Reactions : The reactivity and selectivity (endo/exo) of Diels-Alder reactions involving furan derivatives are extensively studied using computational models. rsc.orgacs.org These studies help in understanding how substituents, like the nitroethenyl group, influence the electronic structure of the diene and dienophile, thereby controlling the reaction outcome. nih.gov

Hydrogenation and Ring-Opening : The mechanisms of furan hydrogenation and ring-opening on catalyst surfaces have been investigated using DFT. rsc.orgacs.org Such studies can map out the potential energy surface for various reaction pathways, identifying the most favorable routes and key intermediates.

Reduction of Nitroalkenes : Theoretical calculations have been employed to understand the enantioselective reduction of nitroalkenes, modeling the interactions between the substrate, catalyst, and reducing agent to explain the observed stereoselectivity. nih.gov

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing the mechanisms of reactions involving nitroethenylfurans. MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. mdpi.comnih.gov

Key applications of MEDT in this context include:

Analysis of Cycloaddition Reactions : MEDT has been successfully applied to study the mechanism and selectivity of various cycloaddition reactions, including those involving nitroalkenes. mdpi.commaxapress.com By analyzing the global and local reactivity indices derived from DFT, such as electrophilicity and nucleophilicity, MEDT can predict the polar nature of a reaction and its regioselectivity. nih.govmdpi.com

Characterizing Reaction Mechanisms : Through the analysis of the electron localization function (ELF), MEDT can provide a detailed picture of bond formation and breaking along a reaction pathway. This has been used to characterize mechanisms as concerted or stepwise and to identify the nature of intermediates, such as zwitterions or pseudoradicals, in cycloaddition reactions of nitroalkenes. mdpi.comresearchgate.net

The table below shows conceptual DFT reactivity indices for different classes of reactants, illustrating how MEDT classifies their reactivity.

| Compound Class | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) | Classification |

| Strong Electrophile | < -3.0 | > 4.0 | > 1.5 | < 2.0 | Strong Electron Acceptor |

| Strong Nucleophile | > -3.0 | < 4.0 | < 1.0 | > 3.0 | Strong Electron Donor |

| Ambiphilic | ~ -3.0 | ~ 4.0 | ~ 1.0 - 1.5 | ~ 2.0 - 3.0 | Can act as both |

Note: These are approximate ranges and can vary depending on the specific molecule and computational method.

The theoretical study of a reaction mechanism involves mapping the potential energy surface (PES) that connects reactants to products. researchgate.netfiveable.me Critical points on this surface—minima corresponding to reactants, products, and intermediates, and first-order saddle points corresponding to transition states—are of paramount importance. fiveable.meucsb.edu

Locating and Characterizing Transition States : Computational methods are used to locate the geometry of transition states (TS) and verify them by frequency analysis (a TS has exactly one imaginary frequency). ucsb.edu The energy of the TS relative to the reactants determines the activation energy barrier for the reaction.

Mapping the Reaction Pathway : By tracing the minimum energy path from a transition state down to the corresponding reactant and product, the entire reaction coordinate can be mapped. fiveable.me This provides a detailed, step-by-step view of the chemical transformation.

Investigation of One-Step versus Two-Step Mechanisms in Cycloadditions

The mechanistic pathway of cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, is a critical area of investigation in organic chemistry. These reactions can proceed through either a concerted one-step mechanism, where bond breaking and bond formation occur simultaneously through a single transition state, or a stepwise two-step mechanism involving the formation of a diradical or zwitterionic intermediate. researchgate.netnih.gov The specific pathway is highly dependent on the electronic nature of the reactants involved. In the context of nitroethenylfuran compounds, such as Furan, 3-(2-nitroethenyl)-, the strong electron-withdrawing nature of the nitro group significantly influences the electronic character of the ethenyl double bond, making it a key factor in determining the reaction mechanism.

Computational studies, particularly those employing Density Functional Theory (DFT), have become an invaluable tool for elucidating these mechanistic details. unimib.it By calculating the energies of reactants, transition states, and potential intermediates, researchers can map out the potential energy surface of a reaction and determine the most likely pathway.

For cycloaddition reactions involving nitroalkenes, the polar nature of the reaction is a determining factor. mdpi.com The interaction between an electron-rich diene and an electron-poor dienophile, such as Furan, 3-(2-nitroethenyl)-, often leads to a polar reaction. In many cases, these polar reactions favor a one-step, albeit asynchronous, mechanism. researchgate.net An asynchronous transition state is one in which the two new sigma bonds are formed at slightly different rates. DFT calculations on the [3+2] cycloaddition of other polar nitroethenes have shown a clear preference for a polar one-step mechanism, with attempts to locate a zwitterionic intermediate of a two-step pathway being unsuccessful. mdpi.com

However, the mechanism can be more complex and is sensitive to the specific structure of the reactants. For instance, a DFT study on the Diels-Alder reaction between 1-chloro-1-nitroethene and furan revealed that the more favorable pathway is a domino process. This process begins with an initial hetero-Diels-Alder reaction, followed by a researchgate.netresearchgate.net sigmatropic shift to yield the final product, rather than a direct concerted or stepwise cycloaddition. researchgate.net This highlights that for some nitro-substituted furans, the reaction pathway may not be a simple one-step or two-step process.

The general consensus from computational studies on related systems is that for polar Diels-Alder reactions, a concerted mechanism is often favored. mdpi.com However, as the polarity of the reaction increases, the transition state can become more asynchronous, and in some cases, the reaction can transition to a stepwise mechanism involving a zwitterionic intermediate. mdpi.com The high reactivity of certain dipolarophiles can also promote stepwise diradical pathways. nih.govresearchgate.net

In the case of the [3+2] cycloaddition of a 1-(furan-2-yl)-N-phenylmethanimine oxide with styrene, DFT calculations indicated a non-polar, one-step cycloaddition with a low asynchronous transition state. rsc.org This suggests that the specific substitution on the furan ring and the nature of the other reactant are crucial in determining the mechanism.

Detailed research findings from computational studies on analogous systems provide insight into the likely mechanistic behavior of Furan, 3-(2-nitroethenyl)- in cycloaddition reactions. The table below summarizes key findings from DFT studies on related nitroalkene and furan cycloadditions.

| Reactants | Cycloaddition Type | Computational Method | Key Mechanistic Findings |

| Benzonitrile N-oxide and β-phosphorylated nitroethenes | [3+2] Cycloaddition | DFT (M062X/6-31+G(d)) | The reactions are polar one-step processes. Attempts to locate zwitterionic intermediates for a two-step mechanism were unsuccessful. mdpi.com |

| 1-chloro-1-nitroethene and furan | Diels-Alder | DFT | The reaction proceeds via a domino process: an initial hetero-Diels-Alder reaction followed by a researchgate.netresearchgate.net sigmatropic shift. This is favored over a direct one-step or two-step mechanism. researchgate.net |

| Thionitrone and nitroethene | [3+2] Cycloaddition | DFT (B3LYP/6-31G(d)) | A one-step mechanism is suggested, which may compete with a two-step zwitterionic mechanism in cycloadditions involving conjugated nitroalkenes. researchgate.net |

| Nitrone and ethene | 1,3-Dipolar Cycloaddition | DFT (R(U)B3LYP/6-31G) | The concerted cycloaddition path is favored. The stepwise process is a viable but not competitive alternative. nih.gov |

| 1-(furan-2-yl)-N-phenylmethanimine oxide and styrene | [3+2] Cycloaddition | DFT (M06-2X-D3/6-311G(d,p)) | The reaction follows a non-polar one-step cycloaddition mechanism with a low asynchronous transition state. rsc.org |

Based on these studies of related compounds, it can be inferred that the cycloaddition reactions of Furan, 3-(2-nitroethenyl)- are likely to be highly polar. This polarity would favor a concerted, though likely asynchronous, one-step mechanism. However, the possibility of a stepwise mechanism involving a zwitterionic intermediate, or a more complex domino reaction pathway, cannot be entirely ruled out without specific computational studies on this particular compound. The choice between a one-step and a two-step mechanism is a subtle balance of electronic and steric factors, and the specific substitution pattern of the furan ring and the nature of the reacting partner will ultimately dictate the operative pathway.

Computational Chemistry and Theoretical Modeling of Nitroethenylfuran Systems

Quantum Chemical Calculations for Furan (B31954), 3-(2-nitroethenyl)- and Related Analogs

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For "Furan, 3-(2-nitroethenyl)-" and its analogs, methods like Density Functional Theory (DFT) are frequently employed to predict their properties. While direct computational studies on "Furan, 3-(2-nitroethenyl)-" are not extensively available in the current body of literature, valuable insights can be drawn from computational analyses of closely related furan derivatives.

For instance, studies on furan and its isomers using the Gaussian 4 (G4) compound model have been effective in determining parameters such as enthalpy of formation, rotational constants, and dipole moments from optimized stable geometries. researchgate.net Such computational approaches have demonstrated good agreement with available experimental data for known furan systems, lending confidence to the predicted properties of uncharacterized derivatives. researchgate.net

The choice of computational method is crucial for accuracy. For example, in the study of 2-vinylfuran, a constitutional isomer of the 3-substituted target molecule, semi-empirical methods like PM3 have been used to determine the most stable conformation and compute structural parameters. uliege.be More rigorous DFT calculations are often used to refine these geometries and calculate electronic properties.

Prediction of Electronic Structure and Reactivity Parameters

The electronic structure of a molecule is fundamental to understanding its reactivity. For "Furan, 3-(2-nitroethenyl)-", the presence of the electron-withdrawing nitro group and the conjugated ethenyl bridge significantly influences the electron distribution within the furan ring.

Table 1: Predicted Electronic Properties of Representative Furan Derivatives (Analogous Systems)

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |

| Furan | G4 | - | - | - | 0.71 chemicalbook.com |

| 2-Vinylfuran | PM3 | - | - | - | - |

| 4-Nitroaniline | B3LYP/6-311++G(d,p) | -6.67 | -1.97 | 4.70 | - |

| Nitrobenzene | B3LYP/6-311+G(d,p) | -7.93 | -2.62 | 5.31 | - |

Note: This table presents data from analogous systems to infer the potential electronic properties of Furan, 3-(2-nitroethenyl)-. The methods and basis sets used in the original studies are specified.

Conformational Energy Landscape Mapping

The conformational flexibility of "Furan, 3-(2-nitroethenyl)-" is primarily associated with the rotation around the single bond connecting the furan ring to the ethenyl group. Mapping the conformational energy landscape helps to identify the most stable conformers and the energy barriers between them.

A study on 2-vinylfuran, an isomer of the target molecule, revealed that the trans conformer is the most stable. uliege.be The rotational barrier between the cis and trans forms was estimated to be in the range of 6.4 to 16.2 kJ/mol, depending on the computational method used. uliege.be It is reasonable to assume a similar rotational barrier for "Furan, 3-(2-nitroethenyl)-", with the planarity of the molecule being favored to maximize conjugation between the furan ring, the double bond, and the nitro group. The planarity of the related molecule, (E)-2-(2-nitroethenyl)furan, has been confirmed by X-ray crystallography, showing only a small dihedral angle of 1.3(2)° between the furan ring and the nitroalkenyl group. nih.gov

Table 2: Calculated Conformational Energy Data for 2-Vinylfuran (Analogous System)

| Conformer | Method | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

| trans | AM1 | 0.0 | 6.4 |

| cis | AM1 | - | - |

| trans | MNDO | 0.0 | 16.2 |

| cis | MNDO | - | - |

Note: This data for 2-vinylfuran is used to approximate the conformational behavior of Furan, 3-(2-nitroethenyl)-.

Theoretical Insights into Reaction Energetics and Kinetics

Theoretical calculations can provide valuable data on the energetics and kinetics of reactions involving "Furan, 3-(2-nitroethenyl)-". This includes calculating activation energies and reaction enthalpies for processes such as electrophilic addition to the vinyl group or reactions involving the furan ring.

The vinyl group in "Furan, 3-(2-nitroethenyl)-" is susceptible to electrophilic addition reactions. The mechanism of such reactions typically involves the formation of a carbocation intermediate. wikipedia.org The stability of this intermediate dictates the regioselectivity of the addition. For a 3-substituted vinylfuran, the addition of an electrophile to the terminal carbon of the vinyl group would lead to a carbocation adjacent to the furan ring, which can be stabilized by resonance.

Computational studies on the decomposition of 2-vinylfuran have calculated energy barriers for various reaction pathways, including H-transfer and dissociation reactions. acs.org For example, the energy barrier for H-abstraction from the vinyl group by a hydrogen atom was calculated to be around 12.9-16.2 kcal/mol. acs.org These values provide an estimate of the kinetic stability of the vinylfuran moiety.

Table 3: Calculated Activation Energies for Reactions of 2-Vinylfuran (Analogous System)

| Reaction Type | Reaction | Method | Activation Energy (kcal/mol) |

| H-abstraction | H-abstraction from vinyl group by H atom | G4 | 12.9 - 16.2 |

| H-transfer | Intramolecular H-transfer | G4 | 66.0 - 73.0 |

| Dissociation | C-H bond dissociation on furan ring | G4 | 117.8 - 118.3 |

Note: This data for 2-vinylfuran is used as a proxy to understand the potential reaction energetics of Furan, 3-(2-nitroethenyl)-.

Orbital Energy Analysis and Its Influence on Reactivity

The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For "Furan, 3-(2-nitroethenyl)-", the presence of the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor. rsc.org The HOMO is likely to be distributed over the furan ring and the ethenyl bridge. The HOMO-LUMO gap is expected to be relatively small, suggesting a molecule that is kinetically reactive.

Computational studies on nitro-substituted aromatic compounds have shown that electron-withdrawing groups lead to a decrease in the energy levels of the frontier orbitals. researchgate.net This trend is expected to hold for "Furan, 3-(2-nitroethenyl)-".

Table 4: Representative Frontier Orbital Energies of Related Aromatic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 4-Nitroaniline | B3LYP/6-311++G(d,p) | -6.67 | -1.97 | 4.70 |

| Nitrobenzene | B3LYP/6-311+G(d,p) | -7.93 | -2.62 | 5.31 |

Note: This table provides data from analogous systems to illustrate the likely orbital energy characteristics of Furan, 3-(2-nitroethenyl)-.

Applications in Advanced Organic Synthesis

Nitroethenylfurans as Versatile Synthetic Intermediates and Building Blocks

The synthetic utility of 3-(2-nitroethenyl)furan stems from the electrophilic nature of the carbon-carbon double bond, which is activated by the potent electron-withdrawing nitro group. This activation renders the molecule susceptible to nucleophilic attack, primarily through Michael-type conjugate additions. researchgate.netresearchgate.net A diverse range of nucleophiles, including carbanions (from 1,3-dicarbonyl compounds, for instance), amines, and thiols, can be added across the double bond, leading to the formation of functionalized furan (B31954) derivatives. mdpi.com This reactivity makes 3-(2-nitroethenyl)furan an exceptional building block, providing a straightforward entry into complex molecules by creating new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the nitro group itself can be transformed into other functional groups, such as amines or carbonyls (via the Nef reaction), adding another layer of synthetic versatility. The furan ring can also participate in various reactions, including Diels-Alder cycloadditions, where it can act as the diene component. rsc.orgyoutube.com This multifaceted reactivity allows chemists to employ 3-(2-nitroethenyl)furan in complex synthetic sequences, leveraging its structure to introduce key functionalities and build molecular complexity efficiently.

Synthesis of Complex Heterocyclic Systems

The unique reactivity profile of 3-(2-nitroethenyl)furan makes it an ideal starting material for the synthesis of a wide variety of complex heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

A prominent application of nitroalkenes like 3-(2-nitroethenyl)furan is in the synthesis of pyrroles via the Barton-Zard reaction. allaboutchemistry.netwikipedia.orgsemanticscholar.org This powerful transformation involves the reaction of a nitroalkene with an α-isocyanoester in the presence of a base. synarchive.com The reaction proceeds through a sequence of steps: a Michael-type addition of the isocyanide enolate to the nitroalkene, followed by a 5-endo-dig cyclization, elimination of the nitro group, and subsequent tautomerization to form the aromatic pyrrole (B145914) ring. wikipedia.orgyoutube.com This method provides a direct route to highly substituted pyrroles containing a furan moiety, which are otherwise challenging to synthesize.

| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Reference |

| Furan, 3-(2-nitroethenyl)- | Ethyl isocyanoacetate | Base (e.g., DBU, K2CO3) | Ethyl 4-(furan-3-yl)pyrrole-2-carboxylate | wikipedia.orgsynarchive.com |

| Furan, 3-(2-nitroethenyl)- | Tosylmethyl isocyanide (TosMIC) | Base (e.g., NaH, K2CO3) | 3-(Furan-3-yl)pyrrole | nih.gov |

This table illustrates the application of established pyrrole syntheses using Furan, 3-(2-nitroethenyl)- as the nitroalkene component.

Isoxazolines are valuable five-membered heterocycles frequently synthesized via 1,3-dipolar cycloaddition reactions. nih.govwikipedia.org In this context, 3-(2-nitroethenyl)furan acts as the dipolarophile (the 2π-electron component). The reaction with a 1,3-dipole, such as a nitrile oxide generated in situ from an aldoxime, leads to the formation of the isoxazoline (B3343090) ring. chesci.comorganic-chemistry.orgyoutube.com This [3+2] cycloaddition is a concerted, pericyclic reaction that allows for the stereospecific construction of the heterocyclic ring. chesci.com The reaction yields 3-substituted-4-(furan-3-yl)-5-nitroisoxazolines, where the regioselectivity is governed by the frontier molecular orbital interactions between the nitrile oxide and the nitro-activated alkene. mdpi.comwikipedia.org

| Dipolarophile | 1,3-Dipole Precursor | Key Conditions | Product Type | Reference |

| Furan, 3-(2-nitroethenyl)- | Benzaldehyde oxime | Oxidizing agent (e.g., NCS, HTIB) | 3-Phenyl-4-(furan-3-yl)-5-nitroisoxazoline | wikipedia.orgorganic-chemistry.org |

| Furan, 3-(2-nitroethenyl)- | Acetaldehyde oxime | Chloramine-T | 3-Methyl-4-(furan-3-yl)-5-nitroisoxazoline | wikipedia.orgorganic-chemistry.org |

This table outlines the synthesis of isoxazolines through the [3+2] cycloaddition reaction with Furan, 3-(2-nitroethenyl)-.

The construction of fused furan systems, such as benzofurans, can be achieved using 3-(2-nitroethenyl)furan as a key building block. One strategic approach involves a Diels-Alder [4+2] cycloaddition reaction. nih.govmdpi.com In this scenario, the nitroethenylfuran can act as a potent dienophile due to the electron-withdrawing nature of the nitro group. Reaction with a suitable 1,3-diene would yield a cyclohexene (B86901) ring fused to the furan, specifically a tetrahydrobenzofuran derivative. Subsequent chemical manipulation, such as oxidation or elimination reactions, can then be employed to aromatize the newly formed six-membered ring, leading to the corresponding benzofuran (B130515). organic-chemistry.orgnih.gov While many methods exist for benzofuran synthesis, this cycloaddition-aromatization strategy offers a powerful way to build the core structure with control over substitution patterns. researchgate.netmdpi.comjocpr.comnih.govnih.gov

| Dienophile | Diene | Intermediate Product | Final Product | Reference |

| Furan, 3-(2-nitroethenyl)- | 1,3-Butadiene | 5-(2-Nitroethenyl)-3a,4,7,7a-tetrahydrobenzofuran | 5-(2-Nitroethenyl)benzofuran (after oxidation) | nih.govmdpi.com |

| Furan, 3-(2-nitroethenyl)- | Danishefsky's diene | Functionalized Tetrahydrobenzofuran | Functionalized Benzofuran (after oxidation/hydrolysis) | nih.govmdpi.com |

This table presents a conceptual pathway for synthesizing fused furan systems using Diels-Alder reactions.

The principle of 1,3-dipolar cycloaddition extends to the synthesis of other nitrogen-containing heterocycles (azoles and azines). chesci.com By selecting different 1,3-dipoles, 3-(2-nitroethenyl)furan can be converted into a variety of five-membered rings. For example, reaction with a nitrile imine (generated from a hydrazonoyl halide) would yield a pyrazoline, which can be oxidized to the corresponding pyrazole. Similarly, reaction with an azide (B81097) would produce a triazoline intermediate, a precursor to triazoles. These reactions showcase the modularity of using 3-(2-nitroethenyl)furan as a common precursor for accessing a diverse library of heterocyclic compounds.

Precursors for Research in Materials Science, including New Polymers and Optoelectronic Materials

The heterocyclic structures synthesized from 3-(2-nitroethenyl)furan, particularly pyrroles and fused aromatic systems, are of significant interest in materials science. allaboutchemistry.net Polypyrroles and polyfurans are well-known classes of conducting polymers. uark.edu The Barton-Zard synthesis, for instance, can be employed to create highly functionalized furan-pyrrole monomers. allaboutchemistry.net These monomers, possessing both furan and pyrrole units, could be polymerized electrochemically or chemically to generate novel conjugated polymers.

The incorporation of the furan ring and other heterocycles can tune the electronic properties of the resulting polymers, such as the bandgap, conductivity, and photoluminescence. This makes them potential candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The versatility of 3-(2-nitroethenyl)furan allows for the systematic modification of monomer structures, providing a pathway to new materials with tailored optoelectronic properties for advanced technological applications.

Design and Synthesis of Chemically Diverse Libraries for Exploration of Structure-Reactivity Relationships

The systematic exploration of structure-reactivity relationships in the context of "Furan, 3-(2-nitroethenyl)-" and its analogs is a pivotal step in understanding and harnessing their chemical potential. The design and synthesis of chemically diverse libraries of these compounds allow for a comprehensive investigation into how modifications of the furan scaffold influence the reactivity of the exocyclic nitroethenyl moiety. This approach is fundamental to fine-tuning the electronic and steric properties of the molecule, thereby modulating its behavior in various chemical transformations.

The core strategy for generating such a library typically revolves around a convergent synthetic plan. This often commences with the synthesis of a diverse pool of 3-formylfuran precursors, which are then subjected to a Henry reaction with nitromethane (B149229) to yield the target 3-(2-nitroethenyl)furan derivatives. The diversity of the library is introduced by varying the substituents at different positions on the furan ring.

A representative, albeit illustrative, synthetic approach to a library of 3-(2-nitroethenyl)furan derivatives is depicted below. The initial step involves the preparation of substituted 3-formylfurans, which can be achieved through various known methods in furan chemistry. Subsequently, these aldehydes undergo a base-catalyzed condensation with nitromethane. researchgate.netwikipedia.orgorganic-chemistry.org This reaction, a classic carbon-carbon bond-forming process, first yields a β-nitro alcohol intermediate, which can then be dehydrated to afford the desired nitroalkene. wikipedia.orgorganic-chemistry.org

The reactivity of the resulting 3-(2-nitroethenyl)furan derivatives is largely dictated by the electronic nature of the substituents on the furan ring. The nitro group is a strong electron-withdrawing group, which renders the β-carbon of the nitroethenyl group highly electrophilic and susceptible to nucleophilic attack, such as in Michael additions. researchgate.net Furthermore, the diene system of the furan ring can participate in cycloaddition reactions, such as the Diels-Alder reaction. researchgate.nettudelft.nlrsc.org The electronic properties of the furan ring substituents can significantly influence the rates and selectivities of these reactions.

To systematically study these structure-reactivity relationships, a library of compounds with varying electronic and steric profiles is synthesized. The following interactive data table illustrates a hypothetical library of "Furan, 3-(2-nitroethenyl)-" derivatives and outlines the expected impact of different substituents on the reactivity of the molecule.

| Compound ID | Substituent (R) | Position of R | General Synthetic Method | Expected Effect on Reactivity | Potential Reactions for Reactivity Studies |

| 1 | -H | N/A | Henry reaction of 3-formylfuran with nitromethane | Baseline reactivity | Michael Addition, Diels-Alder Reaction |

| 2 | -CH₃ | 2 | Henry reaction of 2-methyl-3-formylfuran with nitromethane | Increased reactivity in Diels-Alder reactions due to the electron-donating nature of the methyl group. | Diels-Alder Reaction, Michael Addition |

| 3 | -CHO | 5 | Henry reaction of furan-2,5-dicarbaldehyde (B19676) with nitromethane | Decreased reactivity in Diels-Alder reactions due to the electron-withdrawing nature of the formyl group. Increased electrophilicity of the nitroethenyl group. | Michael Addition, Nucleophilic Aromatic Substitution |

| 4 | -Br | 5 | Henry reaction of 5-bromo-3-formylfuran with nitromethane | Decreased reactivity in Diels-Alder reactions due to the electron-withdrawing nature of bromine. May serve as a handle for cross-coupling reactions. | Michael Addition, Suzuki/Stille Coupling |

| 5 | -OCH₃ | 2 | Henry reaction of 2-methoxy-3-formylfuran with nitromethane | Significantly increased reactivity in Diels-Alder reactions due to the strong electron-donating nature of the methoxy (B1213986) group. | Diels-Alder Reaction, Electrophilic Aromatic Substitution |

The exploration of the chemical reactivity of such a library would involve subjecting each member to a standardized set of reaction conditions for key transformations like Michael additions and Diels-Alder reactions. For instance, the reaction of each library member with a common nucleophile (e.g., thiophenol) would provide quantitative data on the relative rates of Michael addition, thereby elucidating the electronic influence of the furan substituents on the electrophilicity of the nitroethenyl group.

Similarly, conducting Diels-Alder reactions with a standard dienophile (e.g., maleimide) would allow for a comparison of the diene reactivity of the furan ring across the library. tudelft.nlrsc.org It is generally expected that electron-donating groups on the furan ring will accelerate the Diels-Alder reaction, while electron-withdrawing groups will retard it. rsc.org

Through the systematic synthesis and reactivity screening of such a diverse library of "Furan, 3-(2-nitroethenyl)-" derivatives, a comprehensive understanding of the structure-reactivity relationships can be established. This knowledge is invaluable for the rational design of novel furan-based building blocks for advanced organic synthesis.

Future Research Directions and Emerging Areas in Nitroethenylfuran Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of furan (B31954) derivatives has been a subject of intense investigation, driven by their prevalence in biologically active compounds and materials science. nih.govijabbr.com While classical methods for the synthesis of nitroalkenes, such as the Knoevenagel or Henry condensation, are established, future research is geared towards developing more sustainable and efficient protocols for "Furan, 3-(2-nitroethenyl)-".

Current methodologies for similar compounds, such as (E)-2-(2-nitroethenyl)furan, involve the condensation of furfural (B47365) with nitromethane (B149229) using a basic catalyst. nih.gov Future efforts will likely focus on replacing traditional catalysts and solvents with greener alternatives. This includes the exploration of solid acid catalysts, ionic liquids, and enzyme-catalyzed reactions to minimize waste and improve reaction efficiency. rsc.orgfrontiersin.org One-pot synthesis strategies that combine multiple reaction steps without the isolation of intermediates are also a key area of development, offering advantages in terms of time, cost, and environmental impact. organic-chemistry.orgnih.gov

The utilization of biomass-derived starting materials is another critical aspect of sustainable synthesis. rsc.org Since furan compounds like furfural can be readily obtained from lignocellulosic biomass, developing direct and high-yielding routes from these renewable feedstocks to 3-(2-nitroethenyl)furan is a significant goal. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Nitroalkenes

| Methodology | Catalyst/Reagents | Advantages | Areas for Future Improvement |

| Henry (Nitroaldol) Reaction | Base (e.g., NaOH, amines) | Well-established, versatile | Often requires stoichiometric base, potential for side reactions |

| Knoevenagel Condensation | Amine salts (e.g., ammonium (B1175870) acetate) | Good yields for aldehydes | Less effective for ketones, requires removal of water |

| Solid-Phase Synthesis | Polymer-supported reagents | Ease of purification, potential for automation | Higher cost of reagents, potential for lower yields |

| Biocatalysis | Enzymes (e.g., nitronate monooxygenase) | High selectivity, mild conditions, environmentally benign | Limited substrate scope, enzyme stability |

| Microwave-Assisted Synthesis | Various catalysts | Rapid reaction times, improved yields | Specialized equipment required, scalability challenges |

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

The conjugated system of "Furan, 3-(2-nitroethenyl)-" imparts a rich and varied reactivity profile that is ripe for exploration. The electron-withdrawing nitro group renders the double bond highly susceptible to nucleophilic attack, making it an excellent Michael acceptor. Future research will likely delve into asymmetric Michael additions to generate chiral furan derivatives, which are valuable synthons for pharmaceuticals.

Beyond its role as a Michael acceptor, the nitroethenylfuran system can participate in a range of cycloaddition reactions. Its potential as a dienophile in Diels-Alder reactions with various dienes could lead to the synthesis of complex, fused-ring systems. researchgate.net Furthermore, [3+2] cycloadditions with nitrile oxides or azides could provide access to novel furan-substituted isoxazoles and triazoles, respectively.

Investigating the dearomatization of the furan ring is another promising avenue. Oxidative dearomatization/cyclization cascades, similar to those seen in other furan systems, could lead to highly functionalized spirocyclic or bicyclic structures. nih.gov Elucidating the mechanisms of these transformations, whether they proceed through radical pathways, concerted steps, or ionic intermediates, will be crucial for controlling selectivity and expanding their synthetic utility. researchgate.netnih.gov The Paal-Knorr furan synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, offers mechanistic insights that could be applied to novel cyclization strategies starting from nitroethenylfurans after suitable functional group transformations. nih.govyoutube.com

Integration of Advanced Computational Techniques for Predictive Synthesis

The integration of computational chemistry is revolutionizing synthetic planning and mechanistic investigation. zenodo.org For "Furan, 3-(2-nitroethenyl)-", techniques such as Density Functional Theory (DFT) can be employed to predict its reactivity and guide the development of new reactions.

Computational studies can provide valuable insights into:

Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces of proposed reactions, identifying transition states and intermediates. This can help to understand the regioselectivity and stereoselectivity of reactions, such as cycloadditions or nucleophilic additions. nih.gov

Catalyst Design: By modeling the interaction between the nitroethenylfuran substrate and potential catalysts, researchers can rationally design more efficient and selective catalysts for desired transformations.

Spectroscopic Analysis: Predicting NMR spectra and other spectroscopic properties can aid in the characterization of new compounds and intermediates formed in reactions.

Predictive Synthesis: As computational models become more sophisticated, they may allow for the in silico screening of reaction conditions and substrates, accelerating the discovery of novel synthetic routes and reactivity modes.

Table 2: Applications of Computational Chemistry in Nitroethenylfuran Research

| Computational Technique | Application | Potential Insights |

| Density Functional Theory (DFT) | Mechanistic studies, transition state analysis | Understanding reaction pathways, predicting selectivity |

| Molecular Dynamics (MD) | Simulating solvent effects, conformational analysis | Optimizing reaction conditions, understanding substrate-catalyst interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of derivatives | Guiding the synthesis of new drug candidates |

| Chemoinformatics | Data mining, virtual screening | Identifying new synthetic targets and potential applications |

Strategic Application in the Synthesis of Structurally Intricate Molecules

The furan nucleus is a key structural motif in numerous natural products and pharmaceuticals. researchgate.netresearchgate.netmdpi.com The "Furan, 3-(2-nitroethenyl)-" scaffold is a versatile building block that can be strategically employed in the total synthesis of complex molecules. The nitro group is a particularly useful functional handle, as it can be transformed into a wide array of other functionalities, including amines, ketones, oximes, and nitriles.

Future research in this area will focus on incorporating the 3-(2-nitroethenyl)furan moiety into synthetic routes towards:

Bioactive Natural Products: Many furan-containing natural products exhibit interesting biological activities. nih.gov The title compound could serve as a key intermediate in the synthesis of these molecules or their analogues.

Novel Pharmaceutical Agents: The furan ring is present in many approved drugs. ijabbr.com By modifying the furan core with the nitroethenyl group and subsequently elaborating it, medicinal chemists can create new libraries of compounds for drug discovery programs. nih.govresearchgate.netnih.gov

Functional Materials: Furan-based polymers and materials have shown promise in a variety of applications. The reactivity of the nitroethenyl group could be exploited for polymerization or for grafting onto other materials to create novel functional surfaces.

Synergistic Approaches Combining Nitroethenylfurans with Other Reactive Intermediates

The development of multicomponent reactions (MCRs) and reaction cascades is a major trend in modern organic synthesis, as they allow for the rapid construction of complex molecules in a single step. researchgate.net "Furan, 3-(2-nitroethenyl)-" is an ideal substrate for such processes due to its multiple reactive sites.

Future research will likely explore the combination of nitroethenylfuran chemistry with other reactive intermediates in novel synergistic approaches:

Domino and Cascade Reactions: Designing reaction sequences where the initial reaction of the nitroethenylfuran triggers a subsequent intramolecular transformation can lead to the formation of complex polycyclic systems in a highly efficient manner. organic-chemistry.org

Multicomponent Reactions: Combining 3-(2-nitroethenyl)furan with two or more other reactants in a one-pot reaction can provide rapid access to diverse and highly functionalized furan derivatives. For example, a three-component reaction involving the nitroethenylfuran, an aldehyde, and an amine could be envisioned. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts for reactions involving nitroethenylfurans can enable new asymmetric transformations and provide access to enantiomerically enriched products.

Photoredox Catalysis: Combining photoredox catalysis with the chemistry of nitroethenylfurans could unlock novel reactivity patterns, such as radical additions or cycloadditions, that are not accessible through traditional thermal methods.

By exploring these synergistic approaches, chemists can significantly expand the synthetic utility of "Furan, 3-(2-nitroethenyl)-" and pave the way for the discovery of new molecules with valuable properties.

Q & A

Basic: What are the optimal synthetic routes for 3-(2-nitroethenyl)furan, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The compound is typically synthesized via condensation of furfural derivatives with nitromethane in the presence of a base, such as isobutylamine. Key parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios. For example, Valerga et al. reported a 92% yield by reacting furfural with nitromethane under mild acidic conditions, followed by crystallization . Optimizing reaction time (2–4 hours) and using anhydrous solvents (e.g., dichloromethane) minimizes side reactions like polymerization. Monitoring via TLC or HPLC ensures reaction completion.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing 3-(2-nitroethenyl)furan?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths (e.g., C1–C5 = 1.430 Å) and planarity between the furan ring and nitroethenyl group .

- NMR : H NMR identifies vinyl protons (δ 7.4–7.8 ppm) and nitro group coupling patterns. C NMR confirms sp hybridization (C6–N1 = 1.320 Å) .

- IR Spectroscopy : Detects nitro group stretching (1520–1560 cm) and furan ring vibrations (1600–1650 cm) .

Advanced: How do substituents on the furan ring influence dimerization kinetics and product distribution?

Methodological Answer:

α-Substituents (e.g., trimethylsilyl groups) sterically hinder dimerization, favoring Diels-Alder adducts over [4+2] cycloadducts. Kinetic studies using UV-Vis spectroscopy and GC-MS reveal that electron-withdrawing groups (EWGs) accelerate dimerization by lowering activation energy (ΔG). For example, 3-(trimethylsilyl) derivatives exhibit a 2.5-fold rate increase compared to unsubstituted analogs . Computational modeling (DFT) predicts transition states and regioselectivity .

Advanced: What computational methods are suitable for modeling the electronic structure and reactivity?

Methodological Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model nitro group conjugation with the furan ring, predicting charge distribution (NBO analysis) and frontier orbitals (HOMO-LUMO gap ≈ 4.2 eV) .